molecular formula C6H10ClF2N B2390741 (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride CAS No. 2377032-69-2

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride

Cat. No.: B2390741
CAS No.: 2377032-69-2
M. Wt: 169.6
InChI Key: AKRLZZMEXVPJCZ-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[22]pentan-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H9F2N·HCl It is a spirocyclic amine derivative, characterized by the presence of two fluorine atoms on the spiro[22]pentane ring

Scientific Research Applications

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride typically involves the difluorination of a spirocyclic precursor. One common method includes the reaction of (2-methylene cyclopropyl) methanol with a difluorinating agent under controlled conditions to yield the desired difluorinated product. The reaction conditions often involve the use of a base and a solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. The use of automated systems and optimized reaction conditions can further enhance the production efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorospiro[2.2]pentan-1-yl methanamine hydrochloride
  • 2,2-Difluorospiro[2.2]pentane derivatives

Uniqueness

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride is unique due to its specific difluorination pattern and spirocyclic structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential bioactivity .

Properties

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-4(5)2-9;/h4H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRLZZMEXVPJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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